Cas no 45654-19-1 (3-methylimidazo2,1-b1,3thiazole)

3-methylimidazo2,1-b1,3thiazole structure
45654-19-1 structure
Product Name:3-methylimidazo2,1-b1,3thiazole
CAS No:45654-19-1
MF:C6H6N2S
MW:138.190239429474
CID:1112642
PubChem ID:19964830
Update Time:2025-07-23

3-methylimidazo2,1-b1,3thiazole Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-Imidazo[2,1-b]thiazole
    • 3-methylimidazo2,1-b1,3thiazole
    • 3-methylimidazo[2,1-b][1,3]thiazole
    • 45654-19-1
    • NoName_3453
    • EN300-141861
    • 3-Methylimidazo[2,1-b]thiazole
    • CS-0080996
    • SCHEMBL12670528
    • DTXSID00902878
    • AKOS016615042
    • Inchi: 1S/C6H6N2S/c1-5-4-9-6-7-2-3-8(5)6/h2-4H,1H3
    • InChI Key: SJBRBCLOEVPYQW-UHFFFAOYSA-N
    • SMILES: S1C=C(C)N2C=CN=C12

Computed Properties

  • Exact Mass: 138.02516937g/mol
  • Monoisotopic Mass: 138.02516937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 45.5Ų

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Additional information on 3-methylimidazo2,1-b1,3thiazole

Professional Introduction to Compound with CAS No. 45654-19-1 and Product Name: 3-methylimidazo[2,1-b][1,3]thiazole

The compound identified by the CAS number 45654-19-1 and the product name 3-methylimidazo[2,1-b][1,3]thiazole represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the imidazothiazole class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen and sulfur atoms in its core structure imparts distinctive chemical properties that make it a valuable scaffold for drug discovery and development.

Imidazothiazole derivatives have garnered considerable attention in recent years due to their demonstrated efficacy in various therapeutic applications. The presence of both imidazole and thiazole rings in 3-methylimidazo[2,1-b][1,3]thiazole contributes to its potential as an inhibitor of key biological pathways. Specifically, this compound has been explored for its interactions with enzymes and receptors involved in inflammation, cancer, and infectious diseases. The methyl substituent at the 3-position of the imidazole ring further modulates its pharmacokinetic profile, enhancing bioavailability and metabolic stability.

Recent advancements in computational chemistry have enabled more precise modeling of the interactions between 3-methylimidazo[2,1-b][1,3]thiazole and biological targets. Molecular docking studies have revealed that this compound exhibits high binding affinity for certain proteases and kinases implicated in chronic diseases. For instance, preliminary research suggests that it may interfere with the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Such findings align with the growing interest in kinase inhibitors as therapeutic agents.

In parallel, experimental investigations have been conducted to evaluate the pharmacological properties of 3-methylimidazo[2,1-b][1,3]thiazole. In vitro assays have demonstrated its ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are particularly relevant in the context of autoimmune disorders and chronic inflammation. Additionally, preclinical studies in animal models have shown promising results regarding its potential as an anti-cancer agent.

The synthesis of 3-methylimidazo[2,1-b][1,3]thiazole involves multi-step organic reactions that highlight the versatility of heterocyclic chemistry. Key synthetic routes include cyclization reactions between appropriate precursors under controlled conditions, followed by functional group modifications to introduce the methyl group at the 3-position. Advances in green chemistry principles have also been applied to optimize these synthetic pathways, reducing waste generation and improving atom economy.

From a regulatory perspective, compounds like 3-methylimidazo[2,1-b][1,3]thiazole must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Good Manufacturing Practices (GMP) are strictly followed during production to maintain consistency and purity. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating laboratory findings into viable therapeutic options for patients worldwide.

The future direction of research on 3-methylimidazo[2,1-b][1,3]thiazole includes exploring novel derivatives with enhanced pharmacological profiles. Structural modifications aimed at improving solubility, tissue penetration, and target specificity are being actively pursued. Furthermore, interdisciplinary approaches combining chemical biology with machine learning promise to accelerate the discovery process by predicting new analogs with desired properties.

In conclusion,3-methylimidazo[2,1-b][1,3]thiazole (CAS No. 45654-19-1) represents a compelling example of how heterocyclic compounds can serve as versatile tools in drug development. Its unique structural features and demonstrated biological activities position it as a promising candidate for further exploration in medicinal chemistry. As research continues to uncover new therapeutic applications,this compound is likely to play an increasingly important role in addressing global health challenges.

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